molecular formula C11H24N2O2 B1524861 (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester CAS No. 1217317-66-2

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester

Cat. No.: B1524861
CAS No.: 1217317-66-2
M. Wt: 216.32 g/mol
InChI Key: OMUFVQWMZAPPGI-VIFPVBQESA-N
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Description

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a chiral carbon atom. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Scientific Research Applications

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester are carboxylic acids and alcohols . The compound acts as a protecting group for these targets, preventing their reaction with various nucleophiles and reducing agents .

Mode of Action

The compound interacts with its targets through a process known as esterification . This involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of thioesters and thioacids . It is involved in the synthesis of N-urethane-protected α-amino/peptide thioacids from their corresponding acids and Na2S . The chemistry is compatible with a wide variety of urethane protecting groups, side-chain functionalities, and sterically hindered amino acids .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure and the environment. The tert-butyl ester group is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . This contributes to its bioavailability.

Result of Action

The result of the compound’s action is the formation of tert-butyl esters and ethers from carboxylic acids and alcohols . These products are stable and can be used in further reactions. The compound’s action also prevents the polymerization of the amino acids and minimizes undesirable side reactions during the synthetic process .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the compound’s tert-butylation reactions proceed much faster and in higher yields at certain temperatures . Additionally, the compound’s stability and reactivity can be affected by the presence of strong nucleophiles or reducing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester typically involves the reaction of (S)-2-amino-4-methylpentanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is unique due to its combination of a chiral center, an amino group, and a tert-butyl ester group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

tert-butyl N-[(2S)-2-amino-4-methylpentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUFVQWMZAPPGI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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